molecular formula C23H23N5O2 B11189034 2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

Cat. No.: B11189034
M. Wt: 401.5 g/mol
InChI Key: XNGXPVCMVSNDNZ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The indole and oxadiazole intermediates are then coupled with a cyclohexylamine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of indole, oxadiazole, and pyridine rings in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: The specific arrangement of these functional groups may result in unique biological activities not observed in similar compounds.

Conclusion

This compound is a compound with a unique structure and diverse potential applications in various fields of science and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

InChI

InChI=1S/C23H23N5O2/c29-20(14-17-15-25-19-7-3-2-6-18(17)19)27-23(10-4-1-5-11-23)22-26-21(28-30-22)16-8-12-24-13-9-16/h2-3,6-9,12-13,15,25H,1,4-5,10-11,14H2,(H,27,29)

InChI Key

XNGXPVCMVSNDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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